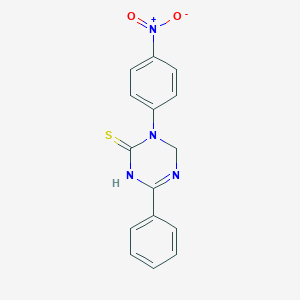

3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione

Description

Properties

IUPAC Name |

3-(4-nitrophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-12(7-9-13)18-10-16-14(17-15(18)22)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJUTKOIDKWNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea and benzaldehyde in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : The target compound shares the 3,4-dihydro-1,3,5-triazine-2(1H)-thione scaffold with analogs like 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione (6aa) and 6-(methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione (6ba) .

- Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., p-tolyl in 6ba or 4-methoxyphenyl in 6ga) in analogs. Steric Effects: Substituents at the aldehyde position (e.g., 2-methylbenzaldehyde in 6da) significantly reduce reaction yields (48%) due to steric hindrance, as seen in . The nitro group’s planar structure may mitigate steric challenges compared to bulky alkyl groups.

Physical and Spectral Properties

While direct data for the target compound are unavailable, analogs provide insights:

- Melting Points : Quinazoline-thiones (e.g., 4e, 4g in ) show melting points ranging from 203–245°C, influenced by substituents . Triazine-thiones with nitro groups may exhibit higher melting points due to increased polarity.

- Spectroscopic Data : NMR and HRMS are critical for structural confirmation. For example, 6aa’s structure was validated via X-ray crystallography (CCDC 1991859) , suggesting similar methods apply to the target compound.

Comparative Data Table

Biological Activity

3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure

The compound can be represented structurally as follows:

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazine derivatives possess activity against various bacterial strains. The compound's structure allows it to interact with microbial targets effectively.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida tropicalis | Moderate activity |

Anticancer Activity

Triazine derivatives have been extensively studied for their anticancer potential. The compound under discussion has shown promising results in inhibiting cancer cell proliferation in various cancer lines.

-

Cell Lines Tested:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

-

IC50 Values:

- A549: 15.83 µM

- MCF-7: 16.32 µM

- HeLa: 12.21 µM

These values indicate a moderate to high level of cytotoxicity against these cancer cell lines, suggesting potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells.

- Disruption of microbial cell wall synthesis.

Case Studies

Several studies have documented the biological activity of related triazine compounds:

- Study on Antifungal Activity:

- Pharmacokinetic Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.